Ethyl 3-hydroxyazetidine-1-carboxylate CAS number 1334478-62-4
Ethyl 3-hydroxyazetidine-1-carboxylate CAS number 1334478-62-4
An In-depth Technical Guide to Ethyl 3-hydroxyazetidine-1-carboxylate (CAS 1334478-62-4)
Foreword: The Azetidine Scaffold in Modern Drug Discovery
The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged from relative obscurity to become a cornerstone in contemporary medicinal chemistry.[1] Its rigid, three-dimensional structure provides a powerful tool for medicinal chemists to constrain the conformation of bioactive molecules, often leading to improved potency, selectivity, and pharmacokinetic properties. Among the functionalized azetidines, the 3-hydroxyazetidine core is a particularly valuable and versatile building block, offering a strategic hydroxyl handle for further molecular elaboration.[2][3]
This guide focuses on a specific, N-protected variant: Ethyl 3-hydroxyazetidine-1-carboxylate (CAS No. 1334478-62-4) . The ethyl carbamate protecting group offers distinct stability and reactivity profiles compared to more common protecting groups like the tert-butoxycarbonyl (Boc) group. This document, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the synthesis, properties, reactivity, and applications of this important chemical intermediate. The protocols and insights are presented from the perspective of a senior application scientist, emphasizing the causal logic behind experimental choices to ensure both technical accuracy and practical utility.
Physicochemical Properties and Data
A thorough understanding of a compound's physical and chemical properties is fundamental to its effective use in synthesis. The key data for Ethyl 3-hydroxyazetidine-1-carboxylate are summarized below.
| Property | Value |
| CAS Number | 1334478-62-4 |
| Molecular Formula | C₆H₁₁NO₃ |
| Molecular Weight | 145.16 g/mol |
| IUPAC Name | Ethyl 3-hydroxyazetidine-1-carboxylate |
| Appearance | Expected to be a colorless to pale yellow oil or low-melting solid |
| Solubility | Expected to be soluble in polar organic solvents (e.g., Methanol, Ethanol, Dichloromethane, Ethyl Acetate) |
| Storage | Store in a cool, dry place (2-8°C recommended), under an inert atmosphere to prevent degradation. |
Synthesis Methodologies: A Two-Stage Approach
The synthesis of Ethyl 3-hydroxyazetidine-1-carboxylate is most logically achieved through a two-stage process: first, the construction of the core 3-hydroxyazetidine ring system, followed by the strategic protection of the nitrogen atom with an ethyl carbamate group.
Stage 1: Synthesis of the 3-Hydroxyazetidine Hydrochloride Intermediate
The most common and cost-effective industrial syntheses of the azetidine ring begin with readily available epichlorohydrin.[4][5] The pathway involves a ring-opening reaction with a protected amine, cyclization to form the azetidine ring, and subsequent deprotection. Benzylamine is an excellent choice for this role due to its low cost and the ease of removing the benzyl group via catalytic hydrogenation.[4]
The overall workflow is depicted below. The initial reaction between benzylamine and epichlorohydrin forms a key amino alcohol intermediate. This intermediate is then induced to cyclize in the presence of a base, forming N-benzyl-3-hydroxyazetidine. The final step, hydrogenolysis, removes the benzyl group to yield the free amine, which is typically isolated as its more stable hydrochloride salt.
Caption: Synthesis pathway for 3-Hydroxyazetidine Hydrochloride.
Experimental Protocol: Synthesis of 3-Hydroxyazetidine Hydrochloride[4]
-
Step 1: Ring Opening of Epichlorohydrin
-
In a reaction vessel equipped for cooling and stirring, dissolve benzylamine (1.0 equiv) in 15 volumes of water.
-
Cool the solution to 0-5 °C using an ice bath.
-
Slowly add epichlorohydrin (1.3 equiv) dropwise, ensuring the internal temperature is maintained between 0-5 °C. The use of excess epichlorohydrin drives the reaction to completion.
-
Stir the reaction mixture at this temperature for 12 hours.
-
After the reaction period, collect the precipitated solid intermediate by filtration.
-
Wash the filter cake thoroughly with water and then with a non-polar organic solvent (e.g., a mixture of ethyl acetate and petroleum ether) to remove unreacted starting materials.[4]
-
Dry the intermediate product under vacuum.
-
-
Step 2: Cyclization to form 1-Benzyl-3-hydroxyazetidine
-
Suspend the dried intermediate from Step 1 in a suitable solvent such as toluene.
-
Add an inorganic base, such as sodium carbonate (Na₂CO₃), which acts as an acid scavenger for the HCl generated during the intramolecular cyclization.
-
Heat the mixture to reflux and stir for several hours, monitoring the reaction progress by TLC or HPLC until the starting material is consumed.
-
Cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure to obtain crude 1-benzyl-3-hydroxyazetidine. Purification can be achieved via distillation or chromatography if necessary, though it is often used directly in the next step.
-
-
Step 3: Deprotection via Hydrogenolysis
-
Dissolve the 1-benzyl-3-hydroxyazetidine (1.0 equiv) in methanol.
-
Carefully add a palladium on carbon catalyst (5-10% Pd/C, ~5 wt%).
-
Pressurize the reaction vessel with hydrogen gas (H₂) and stir vigorously for 8-12 hours at room temperature. The benzyl group is cleaved under these conditions, yielding the free 3-hydroxyazetidine.
-
Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the palladium catalyst.
-
To the filtrate, add a solution of hydrochloric acid (e.g., HCl in isopropanol or dioxane) to precipitate the hydrochloride salt.
-
Collect the white solid by filtration, wash with a cold solvent like ethyl acetate, and dry under vacuum to yield pure 3-hydroxyazetidine hydrochloride.[4]
-
Stage 2: N-Ethoxycarbonylation
With the core azetidine hydrochloride in hand, the final step is the introduction of the ethyl carbamate protecting group. This is a standard Schotten-Baumann-type reaction using ethyl chloroformate as the acylating agent.[6] The reaction requires a base to neutralize both the HCl salt of the starting material and the HCl generated from the reaction with the chloroformate.
Caption: N-protection of 3-hydroxyazetidine to yield the target compound.
Experimental Protocol: Synthesis of Ethyl 3-hydroxyazetidine-1-carboxylate
This protocol is adapted from a general procedure for the N-protection of amino alcohols with chloroformates.[7]
-
Setup: In a round-bottom flask, suspend 3-hydroxyazetidine hydrochloride (1.0 equiv) in a biphasic solvent system, such as tetrahydrofuran (THF) and water (e.g., a 2:1 ratio).
-
Basification: Add a suitable base, such as potassium carbonate (K₂CO₃, ~2.2 equivalents), to the suspension. The first equivalent neutralizes the hydrochloride salt, and the subsequent amount will neutralize the HCl produced during the acylation. Stir the mixture for 30 minutes at room temperature to ensure the free amine is generated in situ.
-
Acylation: Cool the reaction mixture to 0-5 °C in an ice bath.
-
Slowly add ethyl chloroformate (1.05-1.1 equivalents) dropwise to the stirred mixture, maintaining the temperature below 10 °C. Ethyl chloroformate is a highly toxic and corrosive reagent and should be handled with extreme care in a well-ventilated fume hood.[6]
-
After the addition is complete, allow the reaction to warm to room temperature and stir overnight. Monitor the reaction's progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, remove the THF under reduced pressure.
-
Extract the remaining aqueous mixture with a suitable organic solvent, such as ethyl acetate (3x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the residue by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to afford pure Ethyl 3-hydroxyazetidine-1-carboxylate as the final product.
Chemical Reactivity and Strategic Applications
Ethyl 3-hydroxyazetidine-1-carboxylate is a bifunctional molecule whose utility stems from the orthogonal reactivity of its hydroxyl and N-carbamate groups.
-
Reactions at the Hydroxyl Group: The secondary alcohol is a versatile handle for further functionalization.[3]
-
Oxidation: It can be oxidized under standard conditions (e.g., Swern, Dess-Martin) to yield Ethyl 3-oxoazetidine-1-carboxylate, a valuable ketone intermediate for reactions like reductive amination or Wittig-type olefinations.
-
Esterification/Etherification: The hydroxyl group can be readily acylated or alkylated to introduce a wide variety of side chains or linkers, making it a key component in the synthesis of PROTACs or antibody-drug conjugates (ADCs).[8]
-
Nucleophilic Substitution: Activation of the hydroxyl group (e.g., as a tosylate or mesylate) allows for its displacement by various nucleophiles to introduce functionalities such as azides, halides, or nitriles at the 3-position.
-
-
The Ethyl Carbamate Protecting Group: The N-ethoxycarbonyl group is a robust protecting group, generally more stable to acidic conditions than the commonly used Boc group. Its removal typically requires more forcing conditions, such as strong base (e.g., KOH/EtOH, reflux) or acid hydrolysis, which provides an orthogonal protection strategy in multi-step synthesis.
-
Applications in Medicinal Chemistry: As a constrained bioisostere for various functional groups, the 3-hydroxyazetidine scaffold is frequently incorporated into drug candidates to improve their pharmacological profiles.[1] This building block allows for the precise installation of this valuable scaffold into target molecules, with the ethyl carbamate serving as a stable protecting group during subsequent synthetic transformations.
Safety and Handling
As a fine chemical intermediate, Ethyl 3-hydroxyazetidine-1-carboxylate requires careful handling. While specific toxicity data for this compound is not widely available, a risk assessment should be based on its precursors and related structures.
-
Precursor Hazards: The synthesis involves ethyl chloroformate, which is highly toxic, corrosive, and flammable.[6] It can cause severe burns upon contact with skin and eyes. All manipulations should be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE).
-
General Handling: Assume the final compound may be an irritant to the skin, eyes, and respiratory system, similar to related N-protected azetidinols.[9]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[12]
References
- Ningbo Innopharmchem Co., Ltd. (2026, January 29). The Chemical Synthesis of 3-Hydroxyazetidine Hydrochloride: A Manufacturer's Perspective.
- Baxendale Group, Durham University. Photochemical Flow Synthesis of 3‐Hydroxyazetidines.
- Google Patents. (2012). CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride.
- Google Patents. (2013). CN102976993A - Synthetic method of 3-hydroxyazetidine hydrochloride.
- Google Patents. (2017). CN106831523A - The preparation method of 3 hydroxy azetidine hydrochlorides and the hydroxy azetidines of N Boc 3.
- ChemicalBook. 1-N-Boc-3-hydroxyazetidine synthesis.
- Ningbo Innopharmchem Co., Ltd. (2025, October 13).
- Supporting Information.
- Wikipedia.
- Semantic Scholar. An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids.
- PubChemLite. N-ethyl-3-hydroxyazetidine-1-carboxamide (C6H12N2O2).
- MedchemExpress.com. 1-N-Boc-3-hydroxyazetidine | ADC Linker.
- Benchchem. Chloroformates in Organic Synthesis: A Comprehensive Technical Guide.
- Dow AgroSciences LLC. (2012, April 26).
- J-GLOBAL. 3-(Chloromethyl)
- Nordmann. 1-Boc-3-hydroxyazetidine.
- Sigma-Aldrich. 1-Boc-3-hydroxyazetidine 97 141699-55-0.
- PubChem.
- PubChem. Ethyl azetidine-3-carboxylate hydrochloride | C6H12ClNO2 | CID 44828820.
- PMC. (2019, October 31).
- ResearchGate. Synthetic modification of the azetidine products a, Commercially....
- Sigma-Aldrich. (2025, October 15).
- MedchemExpress.com. (2025, December 08).
- PubMed. (2006, November 23).
- ChemicalBook.
- Fisher Scientific. (2014, September 25).
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride - Google Patents [patents.google.com]
- 5. CN106831523A - The preparation method of 3 hydroxy azetidine hydrochlorides and the hydroxy azetidines of N Boc 3 - Google Patents [patents.google.com]
- 6. Ethyl chloroformate - Wikipedia [en.wikipedia.org]
- 7. BENZYL 3-HYDROXYAZETIDINE-1-CARBOXYLATE | 128117-22-6 [amp.chemicalbook.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Tert-butyl 3-hydroxyazetidine-1-carboxylate | C8H15NO3 | CID 2756801 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. fishersci.co.uk [fishersci.co.uk]
